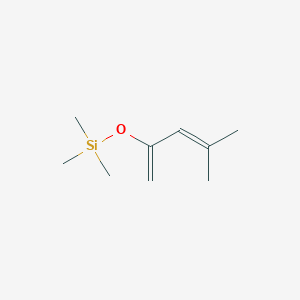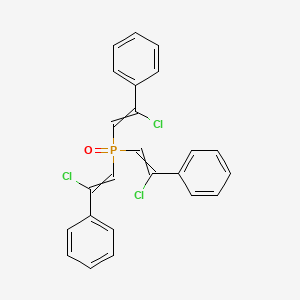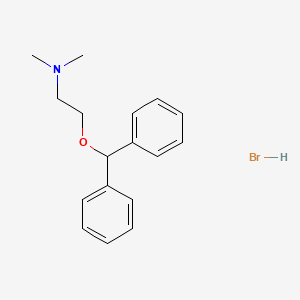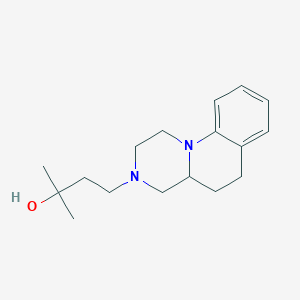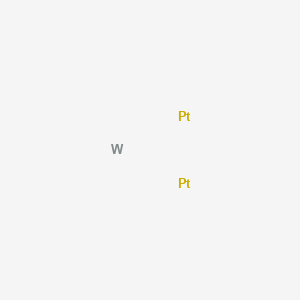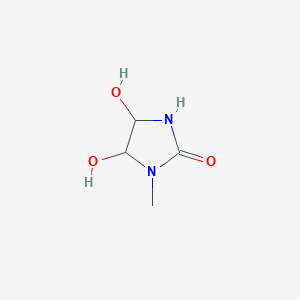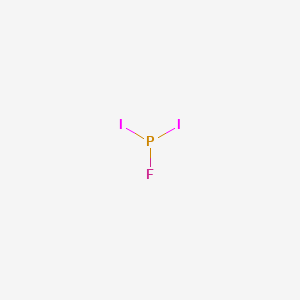
Phosphorous diiodide fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous diiodide fluoride is a chemical compound that consists of phosphorus, iodine, and fluorine atoms. It is a member of the phosphorus halides family, which are compounds containing phosphorus and halogen atoms. These compounds are known for their reactivity and are used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorous diiodide fluoride can be synthesized through the direct reaction of phosphorus with iodine and fluorine under controlled conditions. The reaction typically involves the use of a solvent such as carbon disulfide to dissolve the reactants and facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where phosphorus, iodine, and fluorine are combined in precise stoichiometric ratios. The reaction is carefully monitored to control the temperature and pressure, ensuring the efficient production of the compound. The product is then purified through distillation or crystallization to obtain a high-purity form of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorous diiodide fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the iodine or fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and other halogens.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Reagents such as alkyl halides or organometallic compounds are commonly used.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphorus compounds depending on the reagents used.
Applications De Recherche Scientifique
Phosphorous diiodide fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and catalysts.
Mécanisme D'action
The mechanism of action of phosphorous diiodide fluoride involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with these molecules, affecting their activity and function. The pathways involved include the inhibition or activation of specific biochemical processes, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
Phosphorous diiodide fluoride can be compared with other similar compounds such as:
Phosphorous triiodide: Contains three iodine atoms and is known for its reactivity and use in organic synthesis.
Phosphorous pentafluoride: Contains five fluorine atoms and is used as a fluorinating agent.
Phosphorous trichloride: Contains three chlorine atoms and is widely used in the chemical industry.
Uniqueness: this compound is unique due to its specific combination of iodine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other phosphorus halides. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
20502-91-4 |
|---|---|
Formule moléculaire |
FI2P |
Poids moléculaire |
303.7811 g/mol |
Nom IUPAC |
fluoro(diiodo)phosphane |
InChI |
InChI=1S/FI2P/c1-4(2)3 |
Clé InChI |
DSGFKRBQSHVXRW-UHFFFAOYSA-N |
SMILES canonique |
FP(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


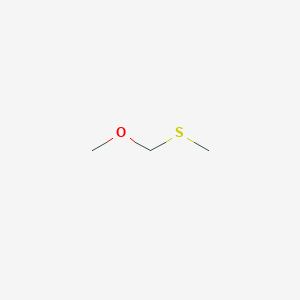
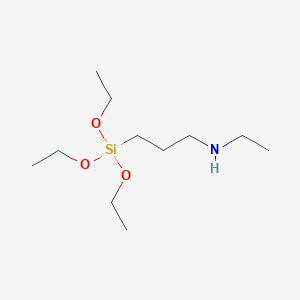
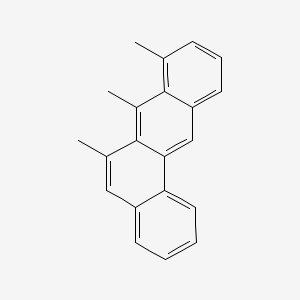


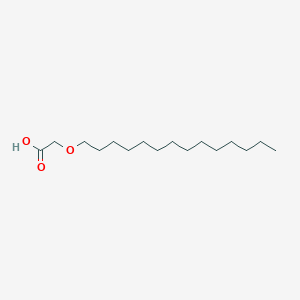
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
